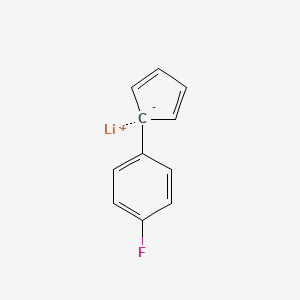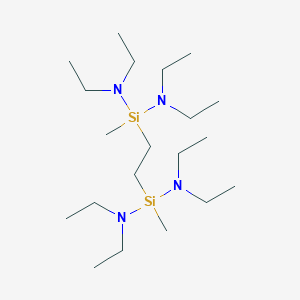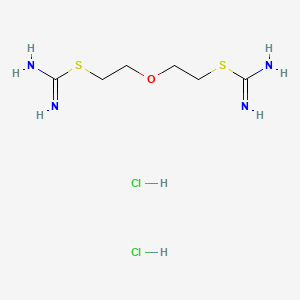
Pseudourea, 2,2'-oxydiethylenedithiodi-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is a chemical compound with the molecular formula C6H14N4O2S2.2HCl and a molecular weight of 295.28 g/mol . This compound is known for its unique structure, which includes two pseudourea groups linked by an oxydiethylene bridge and two thio groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride typically involves the reaction of urea with ethylene oxide and hydrogen sulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction and subsequent crystallization .
化学反応の分析
Types of Reactions
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thio groups in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The pseudourea groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pseudourea derivatives.
科学的研究の応用
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
作用機序
The mechanism of action of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride involves its interaction with biological molecules through its pseudourea and thio groups. These interactions can lead to the inhibition of certain enzymes and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar structure but with a butynylene bridge instead of an oxydiethylene bridge.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)dithiodi-, dihydrochloride: Contains an anthrylene bridge, making it structurally different.
Uniqueness
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is unique due to its oxydiethylene bridge, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
40387-50-6 |
|---|---|
分子式 |
C6H16Cl2N4OS2 |
分子量 |
295.3 g/mol |
IUPAC名 |
2-(2-carbamimidoylsulfanylethoxy)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H14N4OS2.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
InChIキー |
FJTQEKYHGGWUHG-UHFFFAOYSA-N |
正規SMILES |
C(CSC(=N)N)OCCSC(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


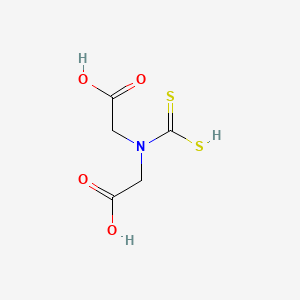

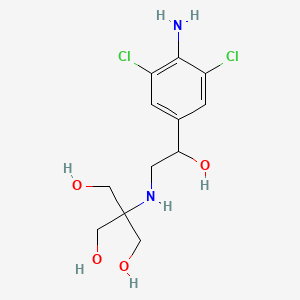
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
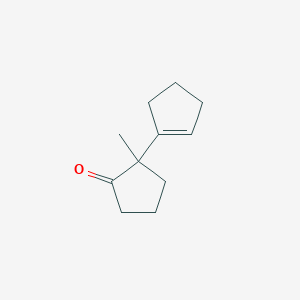
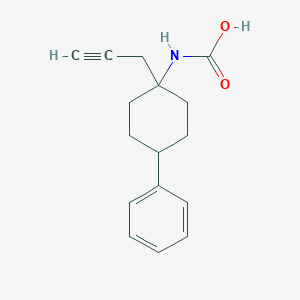
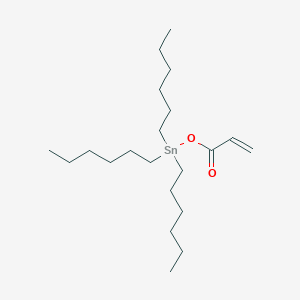
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
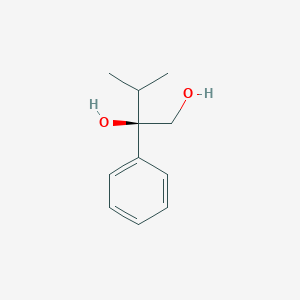
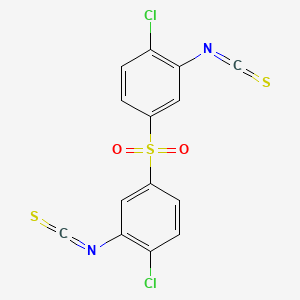
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
